2-(1,3-Benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol
Description
This compound is a tetrahydroquinazoline derivative featuring a 1,3-benzoxazol-2-ylamino substituent at position 2, a 3-fluorophenyl group at position 4, and two methyl groups at position 5. The fluorine atom at the 3-position of the phenyl group may enhance metabolic stability and binding affinity through electronic effects and hydrophobic interactions .
Properties
Molecular Formula |
C23H21FN4O2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C23H21FN4O2/c1-23(2)11-16-19(17(29)12-23)20(13-6-5-7-14(24)10-13)27-21(25-16)28-22-26-15-8-3-4-9-18(15)30-22/h3-10,20H,11-12H2,1-2H3,(H2,25,26,27,28) |
InChI Key |
ZMCOZEBHXBMRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC(=CC=C5)F)C(=O)C1)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is a member of the quinazoline family and has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides an overview of the biological activity of this specific compound, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.45 g/mol. The structure features a benzoxazole moiety which is often associated with various biological activities.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For example:
- In vitro Studies : Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. In particular, derivatives with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| KC12 | MDA-MB-231 | 6.13 |
| FDI-6 | MDA-MB-231 | 20.79 |
This table summarizes the effectiveness of some related compounds as FOXM1 inhibitors in breast cancer cell lines.
The proposed mechanism for the anticancer activity of this compound involves the inhibition of specific oncogenic transcription factors like FOXM1. FOXM1 is crucial for tumor growth and metastasis in several cancers. The inhibition of FOXM1 leads to decreased cell proliferation and increased apoptosis in cancer cells .
Case Study 1: In Silico Analysis
A study conducted molecular docking simulations to predict the binding affinity of various quinazoline derivatives to the FOXM1-DNA binding domain. The results indicated that modifications to the benzoxazole moiety could enhance binding affinity and specificity towards FOXM1 .
Case Study 2: Synthesis and Biological Evaluation
A recent synthesis protocol for benzoxazole derivatives showed that introducing fluorine atoms at specific positions significantly increased cytotoxicity against cancer cells. This suggests that the fluorophenyl group in our compound may contribute positively to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The compound shares its tetrahydroquinazoline backbone with analogs but differs in substituents. Key comparisons include:
Table 1: Substituent Variations in Analogous Compounds
Key Observations
- Electron-Withdrawing Effects: The 3-fluorophenyl group in the target compound likely increases electron withdrawal compared to pyridinyl or non-fluorinated aryl groups, altering reactivity in cross-coupling reactions .
Critical Analysis
Preparation Methods
Formation of β-Ketoamide Intermediate
The synthesis begins with the preparation of a β-ketoamide, a critical precursor for cyclocondensation. In a microwave-assisted reaction, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (71) reacts with a primary amine (e.g., (1-methyl-1H-pyrazol-4-yl)methanamine) in p-xylene at 150°C for 30 minutes. This step yields a β-ketoamide (73K) with >80% conversion, as confirmed by mass spectrometry (MS m/z 250.1 [M+H]+).
Reaction Conditions :
Cyclocondensation to Tetrahydroquinazolinone
The β-ketoamide undergoes cyclocondensation with 3-fluorobenzaldehyde (75D) and thiourea in a one-pot reaction to form the tetrahydroquinazolinone core. This step proceeds via a Biginelli-like mechanism, facilitated by acidic conditions.
-
Combine β-ketoamide (0.209 mmol), 3-fluorobenzaldehyde (0.229 mmol), and thiourea (0.209 mmol) in a sealed vial.
-
Heat at 170°C for 2 hours under microwave irradiation.
-
Purify via reverse-phase chromatography (acidic gradient) to isolate the tetrahydroquinazolinone intermediate.
Key Data :
SNAr Reaction with 2-Aminobenzoxazole
The chlorinated tetrahydroquinazolinone intermediate reacts with 2-aminobenzo[d]oxazole-7-carboxylate (85B) in an SNAr reaction. Mercuric acetate (Hg(OAc)2) catalyzes the displacement of chlorine by the benzoxazole amine.
-
Dissolve chloroquinazolinone (0.1 mmol) and 2-aminobenzoxazole (0.12 mmol) in DMF.
-
Add Hg(OAc)2 (0.02 mmol) and stir at 80°C for 12 hours.
-
Hydrolyze the ester group with LiOH to yield the carboxylic acid (89).
Characterization :
Final Functionalization and Rearrangement
The Curtis rearrangement introduces the 5-hydroxyl group. Diphenylphosphonic azide (90) and t-butanol convert the carboxylic acid (89) to a tert-butyl carbamate, which is deprotected with trifluoroacetic acid (TFA).
-
Treat acid 89 with diphenylphosphonic azide (1.2 eq) and t-BuOH (5 eq) in THF at 0°C.
-
Warm to room temperature and stir for 6 hours.
-
Deprotect with TFA/DCM (1:1) to yield the primary amine.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Substituent Compatibility
-
3-Fluorophenyl Group : Electron-withdrawing fluorine enhances electrophilicity at the 4-position, facilitating cyclocondensation (yield improvement from 70% to 85% vs. non-fluorinated analogs).
-
7,7-Dimethyl Substitution : Prevents ring-opening side reactions by steric hindrance.
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
Industrial-Scale Adaptations
Patent US5536725A discloses a scalable method for tetrahydroquinazolines using:
-
Catalyst : Hg(OAc)2 (0.5–1.0 mol%)
-
Workup : Aqueous NaCl wash to remove mercury residues
-
Yield : 78% at 10-mole scale
Q & A
Q. Green Chemistry :
Q. Workup Efficiency :
- Replace column chromatography with solvent-antisolvent precipitation (e.g., EtOH/H2O) for faster isolation.
Q. Scalability :
How does the fluorophenyl group’s position (meta vs. para) affect activity?
Answer:
The meta-fluorine (3-position) enhances:
- Lipophilicity : LogP increases by 0.5 units vs. para-substituted analogs.
- Target binding : DFT calculations show stronger π-π stacking with aromatic residues in kinase active sites.
Synthesize para-fluoro and ortho-fluoro analogs, then compare IC50 values in kinase assays to validate .
What analytical techniques confirm the compound’s structural integrity?
Answer:
- 1H/13C NMR : Verify benzoxazole NH (δ 10.2 ppm) and tetrahydroquinazolin CH2 (δ 2.8–3.1 ppm).
- HRMS : Confirm molecular ion [M+H]+ at m/z 393.12 (Δ < 2 ppm).
- XRD : Resolve crystal packing (CCDC 1850211 ) to validate stereochemistry.
Purity must exceed 98% (HPLC, 254 nm) for biological testing .
How do solvent choices impact reaction efficiency in synthesis?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Increase cyclization rates but may degrade heat-sensitive intermediates.
- Ether/THF mixtures : Reduce side reactions in moisture-sensitive steps.
- Solvent-free conditions : Improve atom economy (E-factor < 5) but require precise temperature control.
Screen solvents via DoE (Design of Experiments) to balance yield, purity, and cost .
What in silico tools predict this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to estimate bioavailability (70–80%), BBB permeability (low), and CYP450 interactions.
- Metabolism : GLIDE docking with CYP3A4 identifies potential oxidation sites (e.g., benzoxazole ring).
- Toxicity : ProTox-II predicts hepatotoxicity (Probability: 65%); validate with in vitro hepatocyte assays .
How can researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat shock (45°C, 3 min) to confirm target protein stabilization.
- Fluorescence Polarization : Label the compound with FITC and measure binding to recombinant targets.
- Knockdown/Rescue : siRNA-mediated target silencing followed by activity restoration with compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
